molecular formula C16H18N2O3S B3485763 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide

Cat. No. B3485763
M. Wt: 318.4 g/mol
InChI Key: DPTYIONNROAZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, commonly known as DASB, is a chemical compound that is widely used in scientific research for its ability to selectively bind to the serotonin transporter (SERT). The serotonin transporter is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating the levels of serotonin in the brain. DASB has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders, including depression, anxiety, and autism.

Mechanism of Action

DASB selectively binds to the serotonin transporter with high affinity, thereby inhibiting the reuptake of serotonin from the synaptic cleft. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
DASB has been shown to modulate various physiological and behavioral processes, including mood, anxiety, and social behavior. Studies have shown that DASB can increase the concentration of serotonin in the brain, which can lead to anxiolytic and antidepressant effects. DASB has also been shown to modulate social behavior in animal models, suggesting a potential role in the treatment of autism.

Advantages and Limitations for Lab Experiments

DASB has several advantages for use in lab experiments, including its high selectivity for the serotonin transporter and its ability to selectively bind to 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in vivo. However, DASB also has some limitations, including its low solubility in water and its potential for non-specific binding to other proteins.

Future Directions

There are several future directions for the use of DASB in scientific research. One potential direction is the development of novel imaging techniques that can visualize 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide density and distribution in vivo with higher resolution and sensitivity. Another direction is the use of DASB in the development of new drugs for the treatment of neurological disorders, including depression, anxiety, and autism. Finally, there is a need for further research into the biochemical and physiological effects of DASB, particularly with regard to its potential role in modulating social behavior.

Scientific Research Applications

DASB is widely used in scientific research for its ability to selectively bind to the serotonin transporter, which allows for the visualization and quantification of 3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide density and distribution in vivo. This has led to a better understanding of the role of serotonin in various neurological disorders, including depression, anxiety, and autism. DASB has also been used in preclinical studies to evaluate the efficacy of various antidepressant and anxiolytic drugs.

properties

IUPAC Name

3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-5-4-6-14(12(10)3)18-22(20,21)15-9-13(16(17)19)8-7-11(15)2/h4-9,18H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTYIONNROAZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
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